molecular formula C11H24N2 B3198851 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine CAS No. 1016686-67-1

2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine

Cat. No.: B3198851
CAS No.: 1016686-67-1
M. Wt: 184.32 g/mol
InChI Key: ZNZYNDGDFJIBTF-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with two methyl groups at positions 3 and 5, and an amine group attached to a methylpropan backbone. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of 3,5-dimethylpiperidine with 2-bromo-2-methylpropane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or crystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amine oxides or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Amine oxides or ketones.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or substituted amine derivatives.

Scientific Research Applications

2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. For instance, it may act as an antagonist at histamine H3 receptors and sigma-1 receptors, modulating neurotransmitter release and receptor activity . The compound’s effects on these receptors can influence various physiological processes, including pain perception and cognitive functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine is unique due to its specific substitution pattern on the piperidine ring and the presence of a methylpropan backbone. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications compared to other piperidine derivatives.

Properties

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-9-5-10(2)7-13(6-9)11(3,4)8-12/h9-10H,5-8,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZYNDGDFJIBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(C)(C)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine
Reactant of Route 2
2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine
Reactant of Route 3
Reactant of Route 3
2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine
Reactant of Route 4
2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine
Reactant of Route 5
2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine
Reactant of Route 6
2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine

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